1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multiple steps, starting with the preparation of the benzodiazole core. The benzodiazole is synthesized through a cyclization reaction involving o-phenylenediamine and a carboxylic acid derivative. The pyrrolidinone ring is then introduced via a condensation reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also critical in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
- **1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 1-(4-CHLOROPHENYL)-4-{1-[3-(3,5-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.
Properties
Molecular Formula |
C28H28ClN3O2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-19-14-20(2)16-24(15-19)34-13-5-12-31-26-7-4-3-6-25(26)30-28(31)21-17-27(33)32(18-21)23-10-8-22(29)9-11-23/h3-4,6-11,14-16,21H,5,12-13,17-18H2,1-2H3 |
InChI Key |
PLCKHORELQHKBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.